3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide
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Overview
Description
3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a benzamide core with acetamido and benzyloxyphenyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with hexylamine under basic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced by acetylation of the amine group on the benzamide core using acetic anhydride.
Attachment of the Benzyloxyphenyl Group: The final step involves the coupling of the benzyloxyphenyl group to the benzamide core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyloxy group.
Scientific Research Applications
3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide
- 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohexyl)ethyl)benzamide
Uniqueness
3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-hexylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl group enhances its hydrophobicity, potentially affecting its solubility and interaction with biological membranes. Additionally, the benzyloxyphenyl group provides opportunities for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-acetamido-N-hexyl-4-(4-phenylmethoxyanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3/c1-3-4-5-9-18-29-28(33)23-12-17-26(27(19-23)30-21(2)32)31-24-13-15-25(16-14-24)34-20-22-10-7-6-8-11-22/h6-8,10-17,19,31H,3-5,9,18,20H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCCBKPYZYYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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